molecular formula C39H65N5O9 B1682471 Isovaleryl-phe-nle-sta-ala-sta-OH CAS No. 98092-14-9

Isovaleryl-phe-nle-sta-ala-sta-OH

Cat. No. B1682471
CAS RN: 98092-14-9
M. Wt: 748 g/mol
InChI Key: IVNZELLFTLZSGY-MCQYDUJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH, also known as SR 42128, is a pepstatin analog . It is known to inhibit renin activity . The compound is used for research purposes and is not intended for human use .


Molecular Structure Analysis

The molecular formula of Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is C39H65N5O9 . It has an average mass of 747.961 Da and a monoisotopic mass of 747.478210 Da . The molecule contains a total of 118 bonds, including 53 non-H bonds, 12 multiple bonds, 25 rotatable bonds, 6 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH is soluble in DMSO . It has a molecular weight of 747.97 . The compound should be stored at -20°C to maintain its stability .

Scientific Research Applications

Renin Inhibition

Pepstatin analogues, including isovaleryl-phe-nle-sta-ala-sta-OH, have been studied for their potential as renin inhibitors. These compounds have shown significant inhibition of human plasma renin activity, which is crucial in regulating blood pressure and electrolyte balance. The specific structural modifications in these analogues, such as the isovaleryl group, enhance their inhibitory potency against renin, offering potential therapeutic applications in hypertension and related cardiovascular disorders (Guegan et al., 1986).

Enzyme Inhibition Studies

Isovaleryl-phe-nle-sta-ala-sta-OH and its derivatives have been used in structural studies of enzyme complexes, particularly in the context of human pepsin and phosphorus-containing peptidic transition-state analogs. These studies help in understanding the binding sites and reaction mechanisms of proteinases, which are important for developing inhibitors for therapeutic use in diseases involving proteolytic enzymes (Fujinaga et al., 2000).

Metabolic Disorder Research

Research on isovaleryl-phe-nle-sta-ala-sta-OH has contributed to understanding metabolic disorders like isovaleric acidemia. This condition, caused by isovaleryl-CoA dehydrogenase deficiency, leads to elevated levels of isovaleric acid. Studies involving isovaleryl-phe-nle-sta-ala-sta-OH analogs have helped elucidate the enzymatic defects and potential therapeutic approaches in managing this metabolic disorder (Mohsen et al., 1998).

Safety And Hazards

As a research chemical, Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH should be handled with care. It is not intended for human use . For safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]hexanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N5O9/c1-9-10-16-28(42-39(53)31(41-34(47)19-25(6)7)20-27-14-12-11-13-15-27)38(52)44-29(17-23(2)3)32(45)21-35(48)40-26(8)37(51)43-30(18-24(4)5)33(46)22-36(49)50/h11-15,23-26,28-33,45-46H,9-10,16-22H2,1-8H3,(H,40,48)(H,41,47)(H,42,53)(H,43,51)(H,44,52)(H,49,50)/t26-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOPFGFKWFYQSR-VJBGVNKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isovaleryl-phe-nle-sta-ala-sta-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovaleryl-phe-nle-sta-ala-sta-OH
Reactant of Route 2
Isovaleryl-phe-nle-sta-ala-sta-OH
Reactant of Route 3
Isovaleryl-phe-nle-sta-ala-sta-OH
Reactant of Route 4
Isovaleryl-phe-nle-sta-ala-sta-OH
Reactant of Route 5
Isovaleryl-phe-nle-sta-ala-sta-OH
Reactant of Route 6
Isovaleryl-phe-nle-sta-ala-sta-OH

Citations

For This Compound
2
Citations
Z Xu, S Cacatian, J Yuan, RD Simpson, L Jia… - Bioorganic & medicinal …, 2010 - Elsevier
… Uninhibited incubations containing 2% DMSO and fully inhibited controls with 2 μM of isovaleryl-Phe-Nle-Sta-Ala-Sta-OH were used to derive the% inhibition for each concentration of …
Number of citations: 22 www.sciencedirect.com
CM Tice, Z Xu, J Yuan, RD Simpson… - Bioorganic & medicinal …, 2009 - Elsevier
… Uninhibited incubations containing 2% DMSO and fully inhibited controls with 2 μM of isovaleryl-Phe-Nle-Sta-Ala-Sta-OH were used to derive the % inhibition for each concentration of …
Number of citations: 23 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.